Product packaging for 2-(Iodomethyl)imidazo[1,2-a]pyridine(Cat. No.:)

2-(Iodomethyl)imidazo[1,2-a]pyridine

Cat. No.: B8471146
M. Wt: 258.06 g/mol
InChI Key: XDKUOKIUIYOYRG-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Organic Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. This class of molecules is of paramount importance in organic chemistry, primarily due to their widespread presence in natural products and their extensive applications in medicinal chemistry and materials science. researchgate.netacs.org These scaffolds form the core of numerous essential biological molecules, including nucleic acids (purines and pyrimidines), vitamins (nicotinamide), and alkaloids.

The significance of nitrogen heterocycles is underscored by their prevalence in pharmaceuticals. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of unique small-molecule drugs contain at least one nitrogen heterocycle. bohrium.com Their diverse biological activities span a wide range, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. bohrium.comthieme-connect.com Beyond medicine, these compounds are integral to agrochemicals, such as fungicides and herbicides, as well as functional materials like dyes, polymers, and corrosion inhibitors. researchgate.netbohrium.com The versatility of nitrogen heterocycles stems from their unique electronic properties and their ability to engage in various chemical interactions, such as hydrogen bonding and metal coordination, making them privileged structures in drug design and catalysis. researchgate.net

Overview of Imidazo[1,2-a]pyridine (B132010) Ring System and its Chemical Properties

The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle formed by the fusion of an imidazole (B134444) ring and a pyridine (B92270) ring. This arrangement results in a planar, 10 π-electron aromatic system, which confers significant stability. The structure is characterized by a bridgehead nitrogen atom, which is a defining feature of this scaffold.

Derivatives of imidazo[1,2-a]pyridine are noted for their diverse chemical and physical properties. Many exhibit strong fluorescence with high quantum yields, a characteristic attributed to their rigid, π-conjugated bicyclic structure. This has led to their exploration in materials science for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging.

From a reactivity standpoint, the imidazo[1,2-a]pyridine nucleus is electron-rich. Electrophilic substitution reactions typically occur preferentially at the C3 position of the imidazole ring, which is the most nucleophilic site. Functionalization at other positions, such as C2, C5, or on the pyridine ring, is more challenging and often requires specific synthetic strategies. This inherent reactivity profile makes the regioselective synthesis of specific isomers a key focus of research.

Historical Context of Imidazo[1,2-a]pyridine Synthesis and Early Research

The synthesis of the imidazo[1,2-a]pyridine scaffold has been a subject of extensive research for over a century, with early methods dating back to the work of Tschitschibabin. The classical and most common approach involves the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-halocarbonyl compound. This method, known as the Tschitschibabin reaction, provides a straightforward route to a wide variety of substituted imidazo[1,2-a]pyridines.

Over the decades, synthetic methodologies have evolved significantly to improve efficiency, substrate scope, and environmental compatibility. Modern synthetic strategies include:

Multicomponent Reactions (MCRs): One-pot reactions combining three or more starting materials (e.g., a 2-aminopyridine, an aldehyde, and an isocyanide) to rapidly build molecular complexity.

Transition-Metal Catalysis: Copper-, palladium-, and iron-catalyzed reactions have been developed for C-H functionalization, cross-coupling, and cyclization reactions, enabling the synthesis of derivatives that are inaccessible through classical methods.

Condensation and Cyclization Reactions: Numerous variations on the classical condensation approach have been developed, utilizing different starting materials and catalysts to control regioselectivity and improve yields.

The sustained interest in this scaffold is driven by the discovery of its broad biological activity, leading to the development of several marketed drugs and numerous clinical candidates.

Rationale for Research Focus on 2-Substituted Imidazo[1,2-a]pyridine Derivatives

While the C3 position of the imidazo[1,2-a]pyridine ring is the most electronically activated site for functionalization, significant research has been directed towards the synthesis and evaluation of 2-substituted derivatives. The rationale for this focus is multifaceted and primarily rooted in medicinal chemistry.

Bioactive Scaffolds: Several commercially successful drugs feature substitution at the C2 position. For example, Zolimidine (an anti-ulcer agent) and Miroprofen (a non-steroidal anti-inflammatory drug) are both 2-substituted imidazo[1,2-a]pyridines. The clinical success of these molecules has established the C2-substituted scaffold as a "privileged" structure in drug discovery, stimulating further research into novel analogues.

Structure-Activity Relationships (SAR): In drug development, systematic modification of a lead compound is crucial to optimize its potency, selectivity, and pharmacokinetic properties. Introducing substituents at the C2 position provides a key vector for modifying the molecule's interaction with biological targets. For instance, studies on antitubercular agents have shown that the nature of the substituent at C2 can dramatically influence efficacy.

Synthetic Challenge: As previously noted, the C3 position is more susceptible to electrophilic attack, making the regioselective functionalization of the C2 position a non-trivial synthetic challenge. Overcoming this challenge has driven the development of novel synthetic methods, including metal-catalyzed cross-coupling and innovative cyclization strategies.

The introduction of a reactive functional group, such as an iodomethyl group (-CH₂I) at the C2 position, would theoretically create a valuable synthetic intermediate. The C-I bond is highly labile, making 2-(iodomethyl)imidazo[1,2-a]pyridine a potent electrophile for nucleophilic substitution reactions. This would allow for the facile introduction of a wide array of other functional groups (e.g., amines, alcohols, thiols, cyanides), enabling the rapid generation of diverse chemical libraries for biological screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IN2 B8471146 2-(Iodomethyl)imidazo[1,2-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

2-(iodomethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7IN2/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5H2

InChI Key

XDKUOKIUIYOYRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CI

Origin of Product

United States

Synthetic Methodologies for 2 Iodomethyl Imidazo 1,2 a Pyridine and Analogues

General Strategies for Imidazo[1,2-a]pyridine (B132010) Ring Construction

The synthesis of the fused bicyclic imidazo[1,2-a]pyridine system is a well-established area of heterocyclic chemistry, driven by the scaffold's prevalence in pharmaceuticals like Zolpidem and Alpidem. researchgate.netresearchgate.net Strategies for its construction are diverse, generally relying on the formation of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) ring. These methods can be broadly categorized into condensation reactions, which are the historical bedrock of this chemistry, transition metal-catalyzed processes that offer novel bond formations, and metal-free or green approaches that align with principles of sustainable chemistry.

Condensation Reactions Utilizing 2-Aminopyridines

The most prevalent and historically significant approach to the imidazo[1,2-a]pyridine core involves the cyclocondensation of variously substituted 2-aminopyridines with a partner reagent that provides the remaining two carbon atoms of the imidazole ring.

The classic Tschitschibabin reaction, first reported in 1925, involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. prepchem.com The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen by the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine system. nih.gov This method is robust and widely used, with numerous variations developed to improve yields and conditions, including catalyst- and solvent-free approaches.

A direct route to a precursor for the title compound, 2-(chloromethyl)imidazo[1,2-a]pyridine (B1268737), employs this strategy. The reaction between 2-aminopyridine and 1,3-dichloroacetone (B141476) provides the chloromethyl-substituted scaffold, which can then undergo a subsequent halogen exchange reaction (e.g., a Finkelstein reaction with sodium iodide) to yield 2-(iodomethyl)imidazo[1,2-a]pyridine. nih.govbeilstein-journals.org

Table 1: Synthesis of a 2-(Halomethyl) Precursor via α-Halocarbonyl Condensation

Reactant 1Reactant 2ConditionsProductReference
2-Aminopyridine1,3-Dichloropropan-2-oneEthanol (B145695), Room Temperature, Stirred Overnight2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride nih.gov

Multicomponent reactions (MCRs) offer a powerful and efficient alternative for synthesizing highly substituted imidazo[1,2-a]pyridines in a single step. beilstein-journals.orgnih.gov Among these, the Groebke–Blackburn–Bienaymé (GBB) reaction is paramount. rsc.orgmdpi.com This acid-catalyzed, three-component reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate a diverse library of 3-aminoimidazo[1,2-a]pyridine derivatives. researchgate.netbeilstein-journals.orgnih.gov The reaction's efficiency, atom economy, and ability to introduce multiple points of diversity have made it a cornerstone of modern heterocyclic synthesis. rsc.org Microwave-assisted protocols have been shown to accelerate the reaction and improve yields. chemshuttle.com

Table 2: Example of Groebke–Blackburn–Bienaymé Reaction

Amine ComponentAldehyde ComponentIsocyanide ComponentCatalyst/ConditionsProduct TypeReference
2-AminopyridineVarious AldehydesVarious IsocyanidesAcid catalyst (e.g., HClO₄, Sc(OTf)₃, NH₄Cl)3-Aminoimidazo[1,2-a]pyridines beilstein-journals.orgrsc.orgorganic-chemistry.org

The reaction of 2-aminopyridines with nitroalkenes provides another effective route to the imidazo[1,2-a]pyridine scaffold. nih.gov This transformation can proceed through different pathways depending on the reaction conditions. Copper-catalyzed, one-pot procedures using air as the oxidant have been developed, representing a green and efficient method. nih.govnih.gov The mechanism is proposed to involve a Michael addition of the aminopyridine to the nitroalkene, followed by an intramolecular cyclization and oxidative aromatization. nih.govnih.gov Metal-free versions have also been reported, using iodine and an oxidant like hydrogen peroxide. nih.gov This approach is particularly useful for synthesizing 3-nitro-substituted analogues. nih.gov

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has significantly expanded the toolkit for constructing the imidazo[1,2-a]pyridine ring. researchgate.net These methods often enable bond formations that are not feasible through traditional condensation chemistry. Copper catalysts are particularly prominent in this area. mdpi.com

Copper-catalyzed protocols include:

Three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes (an A3-coupling followed by cycloisomerization), which can be performed in environmentally benign aqueous micellar media. nih.govmdpi.com

Aerobic dehydrogenative cyclization of pyridines with ketone oxime esters, offering a rapid and environmentally friendly conversion. rsc.org

Oxidative cyclization between 2-aminopyridines and nitroolefins, utilizing air as the terminal oxidant. nih.govnih.gov

Palladium and rhodium catalysts are also employed, often in C-H activation strategies to build more complex, fused ring systems based on the imidazo[1,2-a]pyridine core. chemshuttle.com

Table 3: Selected Transition Metal-Catalyzed Syntheses

CatalystReactantsReaction TypeKey FeatureReference
CuBr2-Aminopyridines, NitroolefinsOxidative CyclizationUses air as a green oxidant nih.gov
Cu(II)-Ascorbate2-Aminopyridines, Aldehydes, AlkynesDomino A³-CouplingPerformed in aqueous micellar media nih.gov
CopperPyridines, Ketone Oxime EstersAerobic Dehydrogenative CyclizationDirect conversion of pyridine rsc.org

Metal-Free and Green Chemistry Approaches in Imidazo[1,2-a]pyridine Synthesis

In response to the growing demand for sustainable chemical manufacturing, numerous metal-free and green synthetic routes to imidazo[1,2-a]pyridines have been developed. researchgate.netnih.gov These methods aim to reduce waste, avoid toxic heavy metals, and utilize environmentally benign solvents and catalysts.

Key strategies include:

Iodine Catalysis : Molecular iodine has emerged as an inexpensive, eco-friendly catalyst for various syntheses, including three-component reactions of 2-aminopyridines, ketones, and other reagents under aqueous or ultrasound conditions. nih.govnih.gov

Ultrasound and Microwave Irradiation : The use of alternative energy sources like ultrasound can significantly accelerate reactions, often allowing them to proceed in green solvents like water or ethanol with high efficiency. researchgate.net An ultrasound-assisted method using a KI/tert-butyl hydroperoxide system in water has been developed for the reaction of 2-aminopyridines with ketones. researchgate.net

Aqueous Media : Performing reactions in water is a primary goal of green chemistry. researchgate.net A rapid, metal-free synthesis involving the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water has been reported to give quantitative yields in minutes. researchgate.net

Catalyst- and Solvent-Free Reactions : Some of the most environmentally friendly methods eliminate the need for both a catalyst and a solvent, often by simply heating the neat reactants.

Table 4: Comparison of Green Chemistry Approaches

ApproachKey Reagents/ConditionsAdvantagesReference
Iodine CatalysisI₂, H₂O₂, H₂O, UltrasoundMetal-free, mild conditions, environmentally benign catalyst nih.govnih.gov
Aqueous SynthesisNaOH, H₂O, Ambient TemperatureExtremely fast, quantitative yield, metal-free, no organic solvent researchgate.net
Ultrasound-Assisted SynthesisKI/TBHP, H₂O, UltrasoundMetal-free, base-free, mild conditions, green solvent researchgate.net
Elemental Sulfur-InitiatedS₈, 2-aminopyridines, aldehydesMetal- and base-free, atom-economical

Synthesis of 2-(Halomethyl)imidazo[1,2-a]pyridine Precursors

The preparation of 2-(chloromethyl)- and 2-(bromomethyl)imidazo[1,2-a]pyridines serves as a foundational step for accessing the iodo-analogue, typically through a Finkelstein-type reaction. These precursors are generally synthesized via the condensation of a 2-aminopyridine with a suitable three-carbon electrophile.

A common and effective method for the synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridine involves the reaction of 2-aminopyridine with 1,3-dichloroacetone. This reaction proceeds via an initial condensation to form an intermediate that subsequently undergoes cyclization to yield the desired imidazo[1,2-a]pyridine ring system.

The reaction is typically carried out by stirring 2-aminopyridine with 1,3-dichloropropan-2-one in a suitable solvent, such as ethanol, at room temperature. The resulting product is often isolated as its hydrochloride salt.

Table 1: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine

Reactant 1 Reactant 2 Solvent Conditions Product

This method provides a straightforward route to the chloromethyl precursor, which is a key intermediate for further functionalization.

Analogous to the synthesis of its chloro-counterpart, 2-(bromomethyl)imidazo[1,2-a]pyridine (B56123) can be prepared by the condensation of 2-aminopyridine with 1,3-dibromoacetone (B16897). This reaction follows a similar mechanism, involving the formation of an intermediate quaternary salt which then cyclizes to the final product. researchgate.net

This classical approach remains one of the most utilized methods for accessing 2-(bromomethyl)imidazo[1,2-a]pyridines, taking advantage of the high reactivity of α-haloketones. nih.gov The reaction between 2-aminoazines or 2-aminoazoles and 1,3-dibromoacetone allows for the isolation of the intermediate quaternary salts, which subsequently cyclize to form the corresponding bromomethyl-substituted imidazo-fused heterocycles. researchgate.net

Direct Iodination Methods for Imidazo[1,2-a]pyridines

Direct iodination of the pre-formed imidazo[1,2-a]pyridine scaffold offers an alternative and often more atom-economical approach to introduce iodine into the molecule. These methods typically target the electron-rich C3 position of the heterocyclic ring.

The C3 position of the imidazo[1,2-a]pyridine ring is nucleophilic and thus prone to electrophilic substitution. This inherent reactivity has been exploited to develop various regioselective iodination protocols. The C-I bond formed is weaker than C-Br or C-Cl bonds, making these iodinated products valuable intermediates for metal-catalyzed cross-coupling reactions.

A metal-free and environmentally conscious method for the regioselective C3 iodination of imidazo[1,2-a]pyridines utilizes an oxidant in conjunction with an iodine source. One such protocol employs tert-butyl hydroperoxide (TBHP) as the oxidant and molecular iodine (I₂) as the iodine source. This reaction can be significantly accelerated using ultrasound irradiation. The scope of this reaction is broad, tolerating both electron-donating and electron-withdrawing substituents on the pyridine ring, consistently affording the C3-iodinated products in good to excellent yields.

Other inorganic oxidants that have been successfully used for the iodination of imidazo[1,2-a]pyridines include potassium persulfate (K₂S₂O₈) and (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂).

Table 2: Oxidant-Mediated C3 Iodination of 2-Phenylimidazo[1,2-a]pyridine (B181562)

Iodine Source Oxidant Conditions Product Yield
I₂ TBHP Ultrasound, Alcohol Solvent 3-Iodo-2-phenylimidazo[1,2-a]pyridine Good to Excellent
TBAI TBHP Room Temperature, 8h 3-Iodo-2-phenylimidazo[1,2-a]pyridine Trace
NH₄I TBHP Room Temperature 3-Iodo-2-phenylimidazo[1,2-a]pyridine Low

Data compiled from studies on ultrasound-assisted iodination.

An alternative, modern approach to direct C3 iodination is through electrochemical oxidation. organic-chemistry.org This method avoids the use of chemical oxidants, aligning with the principles of green chemistry. In a typical setup, the imidazo[1,2-a]pyridine substrate is subjected to electrolysis in the presence of sodium iodide (NaI). organic-chemistry.org The NaI serves as both the iodine source and the supporting electrolyte. organic-chemistry.org This electrochemical protocol provides an efficient and clean route to various 3-iodoimidazo[1,2-a]pyridine (B1311280) derivatives under metal-free and exogenous chemical oxidant-free conditions. organic-chemistry.org

Regioselective C3 Iodination of Imidazo[1,2-a]pyridines

Ultrasound-Assisted Iodination Techniques

Ultrasound-assisted synthesis has emerged as a green and efficient methodology in organic chemistry, often leading to enhanced reaction rates and higher yields. In the context of imidazo[1,2-a]pyridines, ultrasound irradiation has been successfully employed for the regioselective iodination of the heterocyclic core.

Detailed research has demonstrated a metal-free and environmentally friendly method for the C3-iodination of various imidazo[1,2-a]pyridine derivatives. This reaction typically proceeds by treating the substrate with molecular iodine (I₂) in the presence of an oxidizing agent like tert-butyl hydroperoxide (TBHP) in a green solvent such as ethanol, all under ultrasonic irradiation. This technique significantly improves reaction efficiency compared to conventional heating.

However, it is crucial to note that current literature on ultrasound-assisted iodination of imidazo[1,2-a]pyridines focuses exclusively on the C-H functionalization of the aromatic ring, particularly at the C3 position. There are no available research findings that describe the use of ultrasound-assisted techniques for the direct iodination of the methyl group at the C2 position to form the 2-(iodomethyl) moiety. The high reactivity of the C3 position makes it the preferential site for iodination under these conditions.

Iodination at the C2-Methyl Position: Specific Challenges and Methodologies

The direct iodination of the methyl group at the C2 position of 2-methylimidazo[1,2-a]pyridine (B1295258) presents a significant synthetic challenge, primarily due to the issue of regioselectivity.

Specific Challenges:

Competing Ring Iodination: The imidazo[1,2-a]pyridine ring system is electron-rich, with the C3 position being the most activated site for electrophilic attack. Most iodinating reagents react preferentially at this position. For instance, the reaction of 2-methylimidazo[1,2-a]pyridine with molecular iodine has been shown to yield the 3-iodo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalide, indicating reaction on the ring rather than the methyl side-chain.

Reagent Reactivity: Direct iodination of benzylic or analogous methyl groups is inherently less common and more challenging than chlorination or bromination. Radical initiators often required for side-chain halogenation may not be compatible with the sensitive heterocyclic system or may lack selectivity.

Methodologies: Given these challenges, direct iodination of the C2-methyl group is generally not a viable synthetic route. Methodologies for obtaining this compound therefore rely on indirect, multi-step pathways that circumvent the regioselectivity problem. These methods, discussed below, involve the synthesis of a precursor with a functional group at the C2-methyl position that can be readily transformed into the desired iodide.

Transformations for the Synthesis of this compound from Halogenated Precursors

The most practical and widely employed strategies for synthesizing this compound involve the transformation of precursors that already possess a functional group at the C2 side-chain. These methods bypass the challenges of direct, selective iodination.

Halogen Exchange Reactions (e.g., Chloride to Iodide)

The Finkelstein reaction is a classic and highly efficient method for preparing alkyl iodides from the corresponding alkyl chlorides or bromides. This Sₙ2 reaction is an equilibrium process that is typically driven to completion by exploiting the differential solubility of halide salts. The reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide (NaI) in acetone (B3395972). Sodium iodide is soluble in acetone, whereas the sodium chloride (NaCl) or sodium bromide (NaBr) byproducts are not, causing them to precipitate and drive the reaction forward according to Le Châtelier's principle.

This methodology is directly applicable to the synthesis of this compound from its chloro- or bromo-analogue. The precursor, 2-(chloromethyl)imidazo[1,2-a]pyridine, is a known compound and can be synthesized via separate methods.

General Reaction Scheme: The conversion proceeds by dissolving 2-(chloromethyl)imidazo[1,2-a]pyridine in acetone and treating it with an excess of sodium iodide, typically with heating to reflux to increase the reaction rate.

Table 1: Representative Conditions for Finkelstein Halogen Exchange
PrecursorReagentSolventTypical ConditionsProduct
2-(Chloromethyl)imidazo[1,2-a]pyridineSodium Iodide (NaI)AcetoneReflux, 12-24 hThis compound
2-(Bromomethyl)imidazo[1,2-a]pyridineSodium Iodide (NaI)AcetoneRoom Temp to Reflux, 1-12 hThis compound

Note: While this is a standard and expected reaction, specific yield and condition data for this exact substrate require direct experimental reporting.

Other Functional Group Transformations Leading to the Iodomethyl Moiety

An alternative to halogen exchange is the conversion of a C2-hydroxymethyl group into the desired iodomethyl moiety. The precursor, 2-(hydroxymethyl)imidazo[1,2-a]pyridine, can be prepared from the cyclization of 2-aminopyridine with appropriate three-carbon synthons. Once obtained, the primary alcohol can be converted to an iodide via several well-established methods.

One of the most common methods is the Appel reaction . This reaction uses triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to convert primary and secondary alcohols to the corresponding alkyl iodides. The reaction proceeds through the formation of an iodophosphonium intermediate, which is then displaced by the alcohol's oxygen. The resulting oxyphosphonium salt is subsequently displaced by an iodide ion in an Sₙ2 fashion, yielding the alkyl iodide and triphenylphosphine oxide as a byproduct.

General Reaction Scheme: 2-(Hydroxymethyl)imidazo[1,2-a]pyridine is treated with triphenylphosphine and iodine in an appropriate aprotic solvent, such as dichloromethane (B109758) or acetonitrile, often with a base like imidazole to neutralize the HI generated in situ.

Table 2: Representative Conditions for Conversion of Alcohol to Iodide
PrecursorReagentsSolventTypical ConditionsProduct
2-(Hydroxymethyl)imidazo[1,2-a]pyridineTriphenylphosphine (PPh₃), Iodine (I₂), ImidazoleDichloromethane (CH₂Cl₂)0 °C to Room Temp, 2-6 hThis compound

This approach provides a reliable pathway to the target compound, avoiding the regioselectivity issues associated with direct halogenation of the 2-methyl precursor.

Chemical Reactivity and Functionalization of 2 Iodomethyl Imidazo 1,2 a Pyridine

Reactivity of the Iodomethyl Group

The C-I bond in the 2-(iodomethyl) substituent is the focal point of this compound's reactivity. Iodine's nature as an excellent leaving group makes the methylene (B1212753) carbon highly susceptible to reactions with a wide array of nucleophiles and other reactive species.

Nucleophilic Substitution Reactions

The 2-(iodomethyl) group is an excellent electrophile for nucleophilic substitution reactions. The carbon-iodine bond is relatively weak and highly polarizable, facilitating the displacement of the iodide ion by various nucleophiles. This reactivity is analogous to that of other benzylic-type halides. While direct studies on 2-(iodomethyl)imidazo[1,2-a]pyridine are not extensively detailed, the reactivity of the analogous 2-(chloromethyl) derivative provides strong evidence for its synthetic potential. For instance, 2-(chloromethyl)imidazo[1,2-a]pyridine (B1268737) derivatives readily undergo nucleophilic substitution with the azide (B81097) ion (N₃⁻) to form the corresponding 2-(azidomethyl)imidazo[1,2-a]pyridine. This transformation is a key step in a one-pot sequence for synthesizing more complex heterocyclic systems.

Similarly, the synthesis of (imidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives has been achieved through the cyanation of a 2-(chloromethyl)imidazo[1,2-a]pyridine precursor using potassium cyanide. nih.gov This reaction underscores the facility with which C-C bonds can be formed at the 2-methyl position via nucleophilic substitution. Given that the C-I bond is significantly more labile than the C-Cl bond, it can be inferred that this compound would react efficiently with a broad range of nucleophiles, including amines, thiols, and alkoxides, to yield diverse functionalized products.

Table 1: Examples of Nucleophilic Substitution Reactions on 2-(Halomethyl)imidazo[1,2-a]pyridine Derivatives

NucleophileReagent ExampleProduct Type
AzideSodium Azide (NaN₃)2-(Azidomethyl)imidazo[1,2-a]pyridine
CyanidePotassium Cyanide (KCN)(Imidazo[1,2-a]pyridin-2-yl)acetonitrile
AminesR₂NH2-((Dialkylamino)methyl)imidazo[1,2-a]pyridine
ThiolsRSH2-((Alkylthio)methyl)imidazo[1,2-a]pyridine
AlkoxidesRO⁻2-(Alkoxymethyl)imidazo[1,2-a]pyridine

Role in Metal-Catalyzed Coupling Reactions (e.g., C-C, C-N, C-S bond formation)

While the C3- and other ring positions of halo-imidazo[1,2-a]pyridines are extensively used in metal-catalyzed cross-coupling reactions like Suzuki and Sonogashira, the direct participation of the 2-(iodomethyl) group in such reactions is not well-documented in the available literature. Typically, these coupling reactions involve the reaction of an organometallic reagent with an aryl or vinyl halide. The C(sp³)-I bond of the iodomethyl group has different reactivity and is more prone to nucleophilic substitution or radical processes than the oxidative addition pathways common for C(sp²)-X bonds in many standard cross-coupling cycles.

However, the functional handles introduced via nucleophilic substitution at the iodomethyl position can be instrumental in subsequent metal-catalyzed reactions. For example, after converting the iodomethyl group to an azidomethyl group, a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction, can be employed to form a triazole ring, effectively creating a C-N bond in a heterocyclic context. This multi-step sequence highlights an indirect but powerful role for the iodomethyl group in forming complex linkages.

Radical Reactions and Mechanistic Pathways

There is limited specific information in the scientific literature concerning radical reactions that directly involve the homolytic cleavage of the C-I bond in this compound. In contrast, radical functionalization of the imidazo[1,2-a]pyridine (B132010) ring itself, particularly at the C3 position, is a well-established field. mdpi.comrsc.org

Derivatization for Complex Molecular Architectures

The this compound moiety is a valuable starting point for the synthesis of complex, often biologically active, molecules. Its ability to undergo clean nucleophilic substitution allows for the straightforward attachment of various functional groups and molecular fragments.

A prominent example of this strategy is in the synthesis of analogues of well-known drugs like Zolpidem and Saripidem. rsc.orgwikipedia.org The synthesis of Saripidem, for instance, involves the initial formation of a functionalized imidazo[1,2-a]pyridine core, followed by modifications at the 2-position substituent to build the final amide side chain. rsc.org In one synthetic route, a nitrile group at the C3 position is reduced to an amine, which is then acylated. rsc.org This demonstrates how the C2-methyl position (or its functionalized equivalent) acts as an anchor point for constructing the pharmacophoric side chains that are crucial for biological activity.

The conversion of the halomethyl group to an azidomethyl group, followed by a cycloaddition reaction with an alkyne, represents a powerful method for creating elaborate structures containing both imidazo[1,2-a]pyridine and triazole rings. mdpi.com These "hybrid molecules" are of significant interest in medicinal chemistry for their potential to interact with multiple biological targets.

Reactivity of the Imidazo[1,2-a]pyridine Ring System with a 2-(Iodomethyl) Substituent

The imidazo[1,2-a]pyridine ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the 2-(iodomethyl) group influences this inherent reactivity.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the imidazo[1,2-a]pyridine nucleus occurs with high regioselectivity, almost exclusively at the C3 position of the imidazole (B134444) ring. This is due to the electronic nature of the bicyclic system, where the C3 position is the most nucleophilic. This high regioselectivity is observed in a variety of electrophilic substitution reactions, including halogenation, nih.govrsc.org and Friedel-Crafts type reactions. mdpi.comnih.gov

The 2-(iodomethyl) group is considered to be an electron-withdrawing group due to the electronegativity of the iodine atom. Electron-withdrawing groups typically deactivate aromatic rings towards electrophilic substitution by reducing their electron density. Therefore, it is expected that this compound would be less reactive towards electrophiles than the unsubstituted imidazo[1,2-a]pyridine.

Despite this deactivating effect, the inherent electronic properties of the ring system are expected to maintain the strong directing effect towards the C3 position. For example, studies on the halogenation of various 2-substituted imidazo[1,2-a]pyridines show that even with different groups at the C2 position, bromination or chlorination consistently yields the 3-halo product. nih.govscispace.comresearchgate.net Similarly, the Vilsmeier-Haack reaction, which introduces a formyl group onto the ring, also proceeds at the C3 position on substituted imidazo[1,2-a]pyridines. google.comnih.gov Therefore, while the rate of reaction may be slower, electrophilic attack on this compound is predicted to yield exclusively C3-substituted products.

Table 2: Common Electrophilic Aromatic Substitution Reactions on the Imidazo[1,2-a]pyridine Ring

ReactionReagent ExamplePosition of Substitution
HalogenationN-Bromosuccinimide (NBS)C3
HalogenationN-Chlorosuccinimide (NCS)C3
Vilsmeier-HaackPOCl₃, DMFC3
Friedel-Crafts AcylationAc₂O, AlCl₃C3

Direct C-H Functionalization Strategies

Direct C-H functionalization is a powerful and atom-economical strategy for elaborating the imidazo[1,2-a]pyridine core. rsc.orgrsc.org The electronic nature of the bicyclic system dictates the regioselectivity of these reactions. The C3 position is the most electron-rich and nucleophilic site, making it the primary target for electrophilic and radical substitutions. mdpi.com Functionalization at other positions, such as C5, has also been achieved, often guided by specific catalytic systems. rsc.org While studies specifically employing this compound as a substrate are not extensively documented, the general reactivity patterns of the scaffold provide a strong indication of its expected chemical behavior.

Key C-H functionalization strategies applicable to the imidazo[1,2-a]pyridine ring include:

Alkylation: Friedel-Crafts-type reactions and radical alkylations are common. For instance, a three-component aza-Friedel–Crafts reaction involving imidazo[1,2-a]pyridines, aldehydes, and amines, often catalyzed by a Lewis acid like Y(OTf)₃, provides an efficient route to C3-alkylated products. mdpi.com This methodology demonstrates broad substrate scope, tolerating various substituents on both the imidazo[1,2-a]pyridine and aldehyde components. mdpi.com

Arylation and Vinylation: Palladium-catalyzed cross-coupling reactions are effective for introducing aryl and vinyl groups, although these often require pre-functionalization (e.g., halogenation). More direct, oxidative C-H arylation methods have also been developed.

Halogenation: The C3 position can be readily halogenated using various reagents. For example, molecular iodine can be used for iodination, often assisted by an oxidizing agent or ultrasound. organic-chemistry.org Bromination and chlorination are also readily achieved, providing key intermediates for further cross-coupling reactions. acs.org

Formylation and Acylation: The introduction of carbonyl groups at C3 can be accomplished under Vilsmeier-Haack conditions or through radical-based formylation strategies.

Sulfonylation and Thiolation: C-H functionalization can also be used to form C-S bonds, introducing sulfonyl or thioether moieties which are valuable in medicinal chemistry.

The table below summarizes various direct C-H functionalization reactions reported for the imidazo[1,2-a]pyridine scaffold, which are anticipated to be applicable to this compound.

Reaction TypePositionKey Reagents/CatalystDescriptionReference
Alkylation (Aza-Friedel–Crafts)C3Aldehydes, Amines, Y(OTf)₃A three-component reaction to form C(sp³)-C(sp²) bonds, yielding C3-aminoalkylated products. mdpi.com
IodinationC3I₂, tert-Butyl Hydroperoxide, UltrasoundA metal-free, regioselective iodination of the C3 position. organic-chemistry.org
NitrosylationC3tert-Butyl nitrite (B80452) (TBN), Photocatalyst-freeA highly regioselective photocatalyzed C-H nitrosylation under mild, additive-free conditions. organic-chemistry.org
SulfonylmethylationC3Sodium Sulfinates, DMA, FeCl₃An iron-catalyzed three-component coupling to introduce sulfonylmethyl groups. rug.nl

Cycloaddition Reactions

The aromatic and electron-rich nature of the imidazo[1,2-a]pyridine system allows it to participate in cycloaddition reactions, typically as the 1,3-dipole component in [3+2] cycloadditions. This reactivity often proceeds via the formation of an N-ylide.

The this compound is a potent alkylating agent. Reaction with a suitable nucleophile, such as a pyridine (B92270) derivative, would lead to the formation of a quaternary pyridinium (B92312) salt. Subsequent deprotonation with a base can generate a highly reactive pyridinium ylide. This ylide is a 1,3-dipole that can be trapped in situ by a dipolarophile, such as an activated alkyne or alkene, to construct new heterocyclic rings. koreascience.krnih.gov

The general scheme for this process is as follows:

Quaternization: The imidazo[1,2-a]pyridine nitrogen (N1) or an external pyridine attacks the iodomethyl group to form a quaternary salt.

Ylide Formation: A base removes the proton adjacent to the positively charged nitrogen, generating the azomethine ylide (a 1,3-dipole).

[3+2] Cycloaddition: The ylide reacts with a dipolarophile (e.g., dimethyl acetylenedicarboxylate, DMAD) to form a five-membered ring. The initial cycloadduct may then undergo spontaneous aromatization. nih.gov

Reaction TypeReactive IntermediateDipolarophile ExampleProduct TypeReference
[3+2] Dipolar CycloadditionAzomethine Ylide (from N-alkylation)Alkynes (e.g., DMAD), Alkenes (e.g., Maleimides)Indolizine derivatives and other fused N-heterocycles researchgate.netnih.gov

Ring-Opening and Rearrangement Reactions

The imidazo[1,2-a]pyridine nucleus is an aromatic and thermodynamically stable heterocyclic system. Consequently, ring-opening and skeletal rearrangement reactions are not common and typically require harsh conditions or specifically activating substituents that destabilize the aromatic system. Based on available scientific literature, there are no well-established or general methods for inducing ring-opening or significant rearrangement of the parent imidazo[1,2-a]pyridine scaffold under standard laboratory conditions. Such transformations remain a largely unexplored area of its chemical reactivity.

Advanced Research Applications of 2 Iodomethyl Imidazo 1,2 a Pyridine

As a Versatile Building Block in Synthetic Organic Chemistry

The utility of 2-(Iodomethyl)imidazo[1,2-a]pyridine in synthetic organic chemistry is primarily derived from its capacity to act as a key intermediate for introducing a vast array of functional groups onto the imidazo[1,2-a]pyridine (B132010) core, thereby enabling the generation of novel molecular architectures.

The primary role of this compound is as a precursor for a multitude of C2-substituted derivatives via nucleophilic substitution. The electrophilic methylene (B1212753) carbon is readily attacked by a wide range of nucleophiles, displacing the iodide anion and forming a new carbon-heteroatom or carbon-carbon bond. This straightforward reaction pathway allows for the facile synthesis of diverse analogues, each with potentially unique biological activities or material properties. The versatility of this synthetic approach is illustrated by the variety of nucleophiles that can be employed.

Nucleophile ClassExample NucleophileResulting C2-SubstituentProduct Class
O-NucleophilesSodium methoxide (B1231860) (NaOCH₃)-CH₂OCH₃ (Methoxymethyl)Ethers
Sodium phenoxide (NaOPh)-CH₂OPh (Phenoxymethyl)Ethers
N-NucleophilesAmmonia (NH₃)-CH₂NH₂ (Aminomethyl)Primary Amines
Piperidine-CH₂-N(C₅H₁₀) (Piperidinomethyl)Tertiary Amines
Sodium azide (B81097) (NaN₃)-CH₂N₃ (Azidomethyl)Azides
S-NucleophilesSodium thiomethoxide (NaSCH₃)-CH₂SCH₃ (Methylthiomethyl)Sulfides
Sodium thiophenoxide (NaSPh)-CH₂SPh (Phenylthiomethyl)Sulfides
C-NucleophilesSodium cyanide (NaCN)-CH₂CN (Cyanomethyl)Nitriles
Diethyl malonate anion-CH₂CH(CO₂Et)₂Malonic Esters

The efficient and predictable reactivity of this compound makes it an ideal scaffold for combinatorial chemistry and parallel synthesis. These techniques are cornerstones of modern drug discovery, allowing for the rapid generation of large libraries of related compounds for high-throughput screening. The synthesis of the core imidazo[1,2-a]pyridine structure can itself be achieved through powerful multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which provides a rapid route to a variety of substituted scaffolds. nih.govbeilstein-journals.orgmdpi.com

Once a core structure like this compound is synthesized, it can serve as a common intermediate for a "scaffold-based" library. By reacting this single precursor with a diverse collection of building blocks (in this case, nucleophiles), a large and structurally varied library of compounds can be produced with minimal synthetic effort. This approach significantly accelerates the discovery of lead compounds by systematically exploring the chemical space around the privileged imidazo[1,2-a]pyridine core. beilstein-journals.org

Beyond simple substitution, the reactive iodomethyl group can be strategically employed to construct more complex polycyclic and fused heterocyclic systems. This is achieved through tandem reaction sequences, typically involving an initial nucleophilic substitution followed by an intramolecular cyclization.

In this approach, this compound is reacted with a bifunctional nucleophile—a molecule containing both the nucleophilic group to displace the iodide and a second functional group capable of participating in a subsequent ring-forming reaction. For instance, reaction with a compound like 2-aminophenol (B121084) would yield an intermediate containing both a secondary amine and a hydroxyl group. This intermediate could then be induced to cyclize, forming an additional fused ring and resulting in a more complex, rigid polycyclic structure. Such strategies are invaluable for accessing novel chemical scaffolds that may exhibit unique biological profiles. rsc.orgresearchgate.net The development of one-pot reactions to assemble tetracyclic fused imidazo[1,2-a]pyridines highlights the importance of functionalized intermediates in building molecular complexity. nih.govbeilstein-journals.org

Chemical Biology and Probe Development

In chemical biology, the imidazo[1,2-a]pyridine scaffold serves as a foundational structure for developing molecular probes and for systematic studies aimed at understanding the relationship between molecular structure and biological function.

The imidazo[1,2-a]pyridine ring system is widely regarded as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov This designation is due to its recurrence in numerous biologically active compounds and its ability to interact with a variety of biological targets. Consequently, it is a frequent subject of structure-activity relationship (SAR) studies, which systematically modify the structure of a compound to map the key features responsible for its biological activity. nih.govdocumentsdelivered.comresearchgate.net

The ease with which a diverse set of substituents can be introduced at various positions (C2, C3, C5, C6, C7, C8) on the imidazo[1,2-a]pyridine core makes it an excellent template for SAR exploration. rsc.org By generating a library of analogues and evaluating their efficacy against a specific target, researchers can deduce which functional groups and substitution patterns enhance potency and selectivity. For example, SAR studies on imidazo[1,2-a]pyridine-based Nek2 inhibitors have led to the identification of compounds with low nanomolar activity against cancer cells. nih.gov

Summary of Selected SAR Findings for Imidazo[1,2-a]pyridine Derivatives
Target/ActivityPosition(s) ModifiedKey SAR FindingReference
Antitumor (Nek2 Inhibition)C2, C3Identified a nonlinear SAR; specific bioisosteric replacements led to compounds with IC₅₀ values as low as 1.0 nM. nih.govnih.gov
Antiproliferative (Melanoma)C3Diarylurea derivatives showed high potency, with some compounds exhibiting IC₅₀ values below 0.06 µM against A375P cells. nih.gov
AntitubercularC2, C3, C7N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides showed excellent activity against drug-sensitive M. tuberculosis.
AnthelminticPyridine (B92270) RingInstallation of a thiophenyl group on the pyridine portion of the scaffold dramatically improved in vivo potency.

The chemical reactivity and physicochemical properties of the imidazo[1,2-a]pyridine scaffold are highly tunable through the introduction of various substituents. These modifications can profoundly influence the molecule's electronic distribution, steric profile, and potential for intermolecular interactions, which in turn affects its biological activity and properties.

The electronic nature of substituents plays a critical role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) placed at different positions on the bicyclic system can alter the electron density at specific atoms. For example, the C3 position is often susceptible to electrophilic substitution or C-H functionalization, and its reactivity is modulated by substituents elsewhere on the ring system. nih.govresearchgate.net Studies have shown that a variety of substituents, including methyl, methoxy, halogen, and trifluoromethyl groups, are well-tolerated in C-H functionalization reactions, allowing for broad substrate scope. nih.gov

Influence of Substituents on Imidazo[1,2-a]pyridine Properties
Substituent TypePositionObserved EffectImplication
Electron-Withdrawing (e.g., -NO₂, -CN)C3 (angular)Causes downfield shift of H-5 proton NMR signal.Alters intramolecular electronic environment and conformation. researchgate.net
Various (e.g., -H, -Me, -F, -OMe, -CN, -NO₂)On 2-phenyl ringModulates the energy barrier and emission wavelength of the excited-state intramolecular proton transfer (ESIPT) process.Fine-tunes photophysical properties for applications as fluorescent probes and materials. tandfonline.com
Electron-Donating or WithdrawingAnyAlters the reactivity of the C3 position towards C-H functionalization.Affects the ease of synthesis for further derivatization. nih.gov

Scaffold for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Elucidation of Structural Determinants for Molecular Interactions

The imidazo[1,2-a]pyridine framework serves as a privileged structure in medicinal chemistry, and modifications, including the introduction of an iodomethyl group, are crucial for understanding how these molecules interact with biological targets. nih.govresearchgate.net By systematically altering the substituents on the imidazo[1,2-a]pyridine core and observing the resulting changes in binding affinity and selectivity, researchers can elucidate the key structural features required for molecular recognition.

For instance, in the development of imaging agents for amyloid-β (Aβ) plaques associated with Alzheimer's disease, a series of radioiodinated 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives have been evaluated. rsc.org Studies comparing compounds with different substituents have demonstrated that specific structural modifications significantly impact the binding affinity for Aβ plaques. The introduction of a bromine atom at the 4'-position of the 2-phenyl ring, as seen in the derivative BrIMPY, was found to be promising for preclinical and clinical imaging of Aβ. rsc.org This process of comparative analysis helps to build detailed structure-activity relationships (SAR), guiding the design of more potent and selective molecules. Such studies are essential for optimizing the interaction between the ligand and its biological target, a fundamental step in the development of targeted molecular probes and therapeutics. researchgate.net

Development of Chemical Probes for Biological Systems (excluding therapeutic application)

Beyond its role as a structural backbone, the imidazo[1,2-a]pyridine scaffold can be integrated into larger molecular systems to create chemical probes for detecting specific analytes in biological environments. These probes are designed to signal the presence of a target molecule through a measurable change, such as fluorescence.

A notable example is the development of an imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for the detection of mercury ions (Hg²⁺). rsc.org In this system, the imidazo[1,2-a]pyridine moiety is part of a complex dye molecule, Rh-Ip-Hy, which maintains a non-fluorescent, ring-closed spirolactam structure in its native state. Upon interaction with Hg²⁺, the probe undergoes a structural transformation to a fluorescent, ring-opened form. This "turn-on" fluorescence response allows for the selective detection of Hg²⁺. The probe has demonstrated low cytotoxicity and has been successfully used for fluorescence imaging of Hg²⁺ in living HeLa cells, showcasing its utility as a tool for monitoring biologically relevant ions without a therapeutic purpose. rsc.org Furthermore, its application has been extended to the creation of paper-based test strips for detecting mercury in water samples. rsc.org

Radiolabeling and Imaging Agent Development

The presence of an iodine atom or a site for its introduction makes imidazo[1,2-a]pyridine derivatives ideal candidates for radiolabeling, particularly with iodine radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I). mdpi.com These radioiodinated molecules serve as tracers for non-invasive imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), which are invaluable for visualizing and quantifying biological processes in vivo. rsc.orgnih.gov

The synthesis of radioiodinated imidazo[1,2-a]pyridine tracers is a critical step in their development as imaging agents. A common and efficient method for introducing radioiodine into the aromatic core is through an iododestannylation reaction. rsc.org This process involves a precursor molecule that has a trialkyltin group (such as trimethyltin) at the desired position of iodination.

The general synthetic approach is as follows:

Precursor Synthesis: A stable, non-radioactive precursor molecule containing a trimethyltin (B158744) group is synthesized. For example, to create a radioiodinated version of 2-(4′-bromophenyl)-6-iodoimidazo[1,2-a]pyridine (BrIMPY), the corresponding trimethyltin derivative is prepared first. rsc.org

Radioiodination: The tin-containing precursor is then reacted with a source of radioactive iodide, such as Na[¹²⁵I] or Na[¹²⁴I], in the presence of an oxidizing agent (e.g., chloramine-T). The radioiodine atom displaces the trimethyltin group, resulting in the desired no-carrier-added radiolabeled product. rsc.orgmdpi.com

This method allows for high radiochemical yield and purity, which are essential for producing effective and safe imaging agents.

Once synthesized, radiolabeled imidazo[1,2-a]pyridine derivatives undergo rigorous evaluation to determine their potential as molecular imaging agents. This evaluation includes in vitro binding assays, autoradiography, and in vivo biodistribution studies in animal models.

A key area of research has been the development of tracers for imaging amyloid-β (Aβ) plaques in Alzheimer's disease. The radioiodinated derivative [¹²⁵I]-DRK092 was investigated as a SPECT ligand for detecting Aβ deposition. nih.gov In vitro studies showed that DRK092 has a high binding affinity for Aβ fibrils and brain homogenates from transgenic mice, with a dissociation constant (Kd) in the low nanomolar range. nih.gov Autoradiography on brain sections from both transgenic mice and human Alzheimer's patients confirmed that [¹²⁵I]-DRK092 specifically accumulates in cortical areas rich in Aβ plaques. nih.gov

Similarly, another derivative, [¹²⁵I]4b (BrIMPY), was shown to selectively label Aβ plaques in brain tissue from an APP/PS1 mouse model of Alzheimer's disease. rsc.org In vivo studies are crucial to assess properties like brain permeability. DRK092 demonstrated excellent brain permeability in rats, a critical characteristic for an effective brain imaging agent. nih.gov

The table below summarizes key data from the evaluation of these compounds.

Compound NameTargetBinding Affinity (Kd)Brain Uptake (%ID/g)Imaging Modality
[¹²⁵I]-DRK092 Amyloid-β Plaques~1-9 nM~0.9%SPECT
[¹²⁵I]4b (BrIMPY) Amyloid-β PlaquesData not specifiedData not specifiedSPECT/PET

Data sourced from studies on rodent models. rsc.orgnih.gov

These evaluations demonstrate that radioiodinated imidazo[1,2-a]pyridines are promising candidates for the non-invasive imaging of neuropathology, providing valuable tools for disease diagnosis and for monitoring the effectiveness of new therapies in a research context. rsc.orgnih.gov

Material Science Applications

The chemical properties of the imidazo[1,2-a]pyridine scaffold also lend themselves to applications in material science. nih.gov The ability of the nitrogen atoms in the heterocyclic system to coordinate with metal ions, combined with the potential for functionalization, allows these molecules to be used as building blocks for novel materials. mdpi.com

Integration into Polymer Synthesis and Functional Materials

Imidazo[1,2-a]pyridines and their related isomers, such as imidazo[1,5-a]pyridines, are being explored as ligands for the construction of coordination polymers. mdpi.com Coordination polymers are materials in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. The structure and properties of these materials can be tuned by changing the metal ion or the organic ligand.

Optoelectronic Properties and Applications

The π-conjugated bicyclic structure of imidazo[1,2-a]pyridine derivatives imparts them with notable photophysical properties, making them attractive candidates for optoelectronic applications. ijrpr.com These compounds are known for their fluorescent activity, with research demonstrating that their emission characteristics can be finely tuned through strategic chemical modifications. ijrpr.comtandfonline.com

The position and nature of substituents on the imidazo[1,2-a]pyridine core significantly influence the optoelectronic properties. For instance, substitution with phenyl or naphthyl groups at the C2 position has been shown to enhance fluorescence quantum yield. ijrpr.com The introduction of electron-donating groups generally improves luminescence, while electron-withdrawing groups tend to result in less intense emissions. ijrpr.com This principle allows for the rational design of molecules with specific absorption and emission profiles.

Derivatives of imidazo[1,2-a]pyridine have been investigated as emitters in Organic Light-Emitting Diodes (OLEDs). Their strong electron-withdrawing nature makes them suitable for use as emitters, hosts, and electron-transporting materials. tandfonline.com For example, an imidazo[1,5-a]pyridine-anthracene based fluorophore has been successfully used to fabricate a greenish-yellow OLED with a luminous efficiency of 4.4 cd A⁻¹, a power efficiency of 2.2 lm W⁻¹, and an external quantum efficiency of 3.2%. tandfonline.com Another study reported that a dye possessing triphenylamine (B166846) on both C2 and C6 positions of the imidazopyridine core achieved blue emission with CIE coordinates of (0.18, 0.11). researchgate.net

The photophysical properties of several imidazo[1,2-a]pyridine derivatives are summarized in the table below, illustrating the impact of different substitution patterns.

Derivative TypeExcitation (λ_Ex) (nm)Emission (λ_Em) (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Reference
Pyrazolyl-imidazo[1,2-a]pyridines with methyl substituents313-453430-52168-1400.23 - 0.40 researchgate.net
Pyrazole C-5-tethered imidazo[1,2-a]pyridine-4651200.05 researchgate.net
Pyrazole C-3-tethered imidazo[1,2-a]pyridine-455-- researchgate.net
CN-substituted 2-phenylimidazo[1,2-a]pyridine with triphenylamine/carbazole---> 0.70 researchgate.net
Naphthalene-fused imidazo[1,2-a]pyridines---Moderate to high researchgate.net

This table is interactive. Users can sort the data by clicking on the column headers.

The significant Stokes shifts observed in many of these derivatives are particularly advantageous for optoelectronic devices, as they can minimize self-absorption and improve device efficiency. tandfonline.comresearchgate.net The development of imidazo[1,2-a]pyridine-based materials continues to be a promising avenue for creating efficient and color-tunable components for next-generation displays and solid-state lighting. ijrpr.com

Development of Sensors and Detection Systems

The inherent fluorescence of the imidazo[1,2-a]pyridine core provides a robust platform for the development of highly sensitive and selective chemical sensors. ijrpr.com The principle behind these sensors often involves the modulation of the fluorophore's emission in the presence of a specific analyte. This can occur through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT). researchgate.netnih.gov

Imidazo[1,2-a]pyridine-based probes have been successfully designed for the detection of a wide range of analytes, from hazardous nerve agents to biologically important metal ions.

Detection of Nerve Agents: Researchers have synthesized imidazo[1,2-a]pyridine derivatives capable of selectively detecting simulants of nerve agents like sarin (B92409) (DCP) and tabun (B1200054) (DCNP). researchgate.netnih.gov One study reported probes that undergo fluorescence quenching ("turn-off") upon reaction with DCNP, with limits of detection (LOD) as low as 0.54 μM. researchgate.net Another sensor for a tabun mimic, diethyl cyanophosphonate (DECP), exhibited a rapid fluorescence color change from blue to green upon detection. researchgate.net A portable paper strip fabricated with an imidazo[1,2-a]pyridine probe demonstrated effective real-time detection of DCP in both water and vapor states, with changes observable by the naked eye under a UV lamp. nih.gov

Detection of Metal Ions: The flexible design of the imidazo[1,2-a]pyridine scaffold also allows for its application in detecting metal ions. A novel fluorescent sensor based on a fused imidazopyridine structure was developed for the highly sensitive and selective detection of Fe³⁺ and Hg²⁺ in aqueous media. rsc.orgnih.gov This sensor exhibited a "turn-on" fluorescence response for Fe³⁺ and a "turn-off" response for Hg²⁺. The detection limits were remarkably low, estimated at 4.0 ppb for Fe³⁺ and 1.0 ppb for Hg²⁺. rsc.orgnih.gov This dual-functioning probe was also successfully applied for the detection of these ions in living HeLa cells. rsc.org Another probe, functionalized with xanthene, was designed for the naked-eye detection of Hg²⁺ and was used to create paper-based test strips for analyzing tap and lake water samples. rsc.org

The table below summarizes the performance of various imidazo[1,2-a]pyridine-based sensors for different analytes.

Target AnalyteSensor ResponseLimit of Detection (LOD)Application MediumReference
Diethylcyanophosphonate (DCNP) - Probe 1Fluorescence "turn-off"0.66 µM- researchgate.net
Diethylcyanophosphonate (DCNP) - Probe 2Fluorescence "turn-off"0.54 µM- researchgate.net
Diethyl chloro phosphate (B84403) (DCP)Colorimetric/Fluorometric0.6 µMAqueous, Gas, Paper Strip nih.gov
Iron (Fe³⁺)Fluorescence "turn-on"4.0 ppbAqueous, HeLa cells rsc.orgnih.gov
Mercury (Hg²⁺)Fluorescence "turn-off"1.0 ppbAqueous, HeLa cells rsc.orgnih.gov
Mercury (Hg²⁺)Naked-eye/Fluorescence-Aqueous, Cell, Test Strip rsc.org

This table is interactive. Users can sort the data by clicking on the column headers.

The versatility and high sensitivity of these systems underscore the significant potential of imidazo[1,2-a]pyridine derivatives in creating advanced and practical detection systems for environmental monitoring, homeland security, and biomedical diagnostics.

Computational and Theoretical Investigations of 2 Iodomethyl Imidazo 1,2 a Pyridine and Its Derivatives

Quantum Chemical Studies (e.g., DFT, Ab Initio Calculations)

Quantum chemical simulations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized molecular structures and reactive sites of chemical systems. nih.gov These methods have been widely applied to the imidazo[1,2-a]pyridine (B132010) scaffold to elucidate its structural, electronic, and reactive properties. nih.govscite.ai Calculations are often performed using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G++(d,p), which offer a balance between computational cost and accuracy for organic molecules. nih.govnih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electrical transport properties. nih.govemerginginvestigators.org

For the imidazo[1,2-a]pyridine scaffold, DFT calculations reveal the distribution and energy levels of these orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. emerginginvestigators.org Studies on various imidazo[1,2-a]pyridine derivatives have shown that the nature and position of substituents significantly influence the FMO energies and the resulting energy gap. nih.gov For instance, electron-donating or withdrawing groups can raise or lower the orbital energies, respectively, thereby tuning the molecule's electronic character. scirp.org A larger energy gap is associated with a chemically harder and more stable compound. emerginginvestigators.org

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Imidazo[1,2-a]pyridine Derivatives (Theoretical Values)

Compound/Derivative HOMO (eV) LUMO (eV) Energy Gap (ΔE in eV)
Imidazo[1,2-a]pyridine (Core Scaffold) -6.2 to -6.5 -1.5 to -1.8 4.4 to 5.0
Phenyl-substituted derivatives -5.8 to -6.3 -1.9 to -2.2 3.9 to 4.1
Derivatives with electron-withdrawing groups -6.5 to -6.8 -2.3 to -2.6 4.2 to 4.3

Note: The values are generalized from typical DFT calculation results for this class of compounds and may vary based on the specific derivative and computational method used.

The introduction of an iodomethyl group at the C2 position of the imidazo[1,2-a]pyridine core would be expected to modulate its electronic properties. The electronegative iodine atom can influence the electron density distribution across the molecule, affecting the HOMO and LUMO energy levels and, consequently, the reactivity of the compound.

For the imidazo[1,2-a]pyridine system, computational studies have consistently shown that the C3 position is a primary site for electrophilic substitution. mdpi.comresearchgate.net This is due to the higher electron density at this position, which is often reflected in the shape and localization of the HOMO. Local reactivity indices, such as Fukui functions, can be calculated to pinpoint specific atomic sites prone to attack. scirp.orgresearchgate.net For example, studies on related chalcones have identified the C5 carbon of the imidazo[1,2-a]pyridine nucleus as a potential nucleophilic center. scirp.org

The presence of the iodomethyl group at C2 introduces a reactive site for nucleophilic substitution, where the iodine atom acts as a good leaving group. Theoretical studies can help elucidate the mechanism of such reactions, for instance, by modeling the transition states and energy profiles of potential reaction pathways. This allows for a deeper understanding of the factors controlling regioselectivity and reaction rates in the functionalization of this scaffold. mdpi.com

The three-dimensional structure and conformational flexibility of a molecule are crucial to its interactions and properties. Quantum chemical calculations can determine the most stable ground-state geometry by performing energy minimization. nih.gov For 2-(Iodomethyl)imidazo[1,2-a]pyridine, a key aspect of its conformation is the orientation of the iodomethyl group relative to the planar imidazo[1,2-a]pyridine ring system.

Theoretical studies on related derivatives have focused on balancing molecular twist and conformational rigidity to achieve desired properties. rsc.org By calculating the potential energy surface associated with the rotation around the C2-CH2I bond, researchers can identify the lowest energy conformers and the energy barriers between them. This analysis provides insight into the molecule's flexibility and the relative populations of different conformations at a given temperature. Such conformational preferences can significantly impact how the molecule interacts with its environment, including its packing in a crystal lattice or its binding to a protein. nih.gov

Molecular Modeling and Simulations

Beyond static quantum chemical calculations, molecular modeling techniques like molecular dynamics and docking are used to explore the dynamic behavior of molecules and their interactions with other systems.

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's behavior, offering detailed information about its conformational landscape and flexibility. jchemlett.com In an MD simulation, the motion of atoms is calculated over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For derivatives of imidazo[1,2-a]pyridine, MD simulations have been used to study their dynamic behavior in solution or when bound to a biological target. researchgate.net These simulations can reveal how the molecule explores different conformations, the timescale of these changes, and how its flexibility is influenced by its environment. For this compound, MD simulations could characterize the rotational freedom of the iodomethyl group and the flexibility of the bicyclic ring system, providing a more realistic picture of its structure than static models alone.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net It is widely used to study the interaction mechanism between a small molecule (ligand) and a protein (receptor). nih.goveco-vector.com For imidazo[1,2-a]pyridine derivatives, docking studies have been employed to understand their binding modes within the active sites of various proteins. nih.govchemmethod.com

The primary goal of these studies, in a non-drug discovery context, is to elucidate the fundamental non-covalent interactions that govern molecular recognition. Docking algorithms sample a large number of possible conformations and orientations of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity for each pose. nih.gov This allows researchers to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. chemmethod.com For instance, the nitrogen atoms in the imidazo[1,2-a]pyridine core can act as hydrogen bond acceptors, while the aromatic rings can participate in stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine. nih.gov

Table 2: Common Non-Covalent Interactions of the Imidazo[1,2-a]pyridine Scaffold Observed in Molecular Docking Studies

Type of Interaction Participating Moiety on Scaffold Potential Interacting Partner (e.g., Amino Acid Residue)
Hydrogen Bonding Imidazole (B134444) Nitrogen (N1), Pyridine (B92270) Nitrogen Serine, Threonine, Aspartate, Glutamate, Histidine
π-π Stacking Imidazole Ring, Pyridine Ring Phenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic Interactions Fused aromatic ring system Leucine, Isoleucine, Valine, Alanine

These computational analyses provide a detailed picture of the intermolecular forces that dictate how this compound and its analogs interact with other molecules, which is fundamental to understanding their chemical behavior in complex environments.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational modeling through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) has become an essential tool in the study of imidazo[1,2-a]pyridine derivatives. These methods are instrumental in developing predictive models for chemical properties and in understanding the structural features that govern various activities, excluding direct therapeutic outcomes.

Derivation of Predictive Models for Chemical Properties

While specific QSPR models for this compound are not extensively documented in publicly available literature, the principles of QSPR have been applied to the broader class of imidazo[1,2-a]pyridine derivatives to predict various physicochemical properties. These models typically correlate calculated molecular descriptors (e.g., topological, electronic, steric) with experimentally determined properties.

For instance, studies on related heterocyclic compounds often employ techniques like multiple linear regression (MLR), principal component analysis (PCA), and machine learning algorithms to build robust predictive models. These models are crucial for estimating properties such as solubility, lipophilicity (logP), and metabolic stability, which are important in various chemical applications. The development of such models for this compound would be a valuable endeavor for predicting its behavior in different chemical environments.

Elucidation of Structural Features Influencing Observed Activities (excluding therapeutic outcomes)

QSAR studies on imidazo[1,2-a]pyridine derivatives have provided significant insights into how structural modifications influence their chemical and biological interactions, beyond therapeutic effects. For example, in the context of enzyme inhibition, a non-therapeutic activity, the nature and position of substituents on the imidazo[1,2-a]pyridine core play a critical role.

A 3D-QSAR study on a series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues generated a five-featured pharmacophore hypothesis (HHPRR), consisting of one positive, two hydrophobic, and two aromatic ring features. openpharmaceuticalsciencesjournal.com This model revealed that the spatial arrangement of these features is crucial for molecular recognition and binding affinity. The study produced a statistically significant 3D-QSAR model with a good correlation coefficient (R²) of 0.9181 for the training set and a cross-validation correlation coefficient (Q²) of 0.6745 for the test set, indicating its predictive power. openpharmaceuticalsciencesjournal.com

Such studies highlight the importance of specific substitutions on the imidazo[1,2-a]pyridine scaffold. For example, the presence of bulky, hydrophobic groups at certain positions can enhance interactions with hydrophobic pockets in enzymes or receptors, while hydrogen bond donors and acceptors can dictate binding specificity. openpharmaceuticalsciencesjournal.com In the case of this compound, the iodomethyl group at the 2-position is a key structural feature. Its size, electronegativity, and potential to act as a leaving group could significantly influence the molecule's reactivity and interactions with other molecules, a factor that would be a primary focus in any QSAR analysis.

Spectroscopic Property Predictions and Correlations

Computational methods are also extensively used to predict and correlate the spectroscopic properties of imidazo[1,2-a]pyridine derivatives, providing a deeper understanding of their electronic structure and behavior.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational chemistry, particularly Density Functional Theory (DFT), can accurately predict ¹H and ¹³C NMR chemical shifts. For imidazo[1,2-a]pyridine derivatives, these calculations are typically performed by optimizing the molecular geometry and then using methods like Gauge-Independent Atomic Orbital (GIAO) to calculate the magnetic shielding tensors.

Table 1: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts for Representative Imidazo[1,2-a]pyridine Derivatives (Hypothetical Data)

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H-28.158.10
H-37.607.55
H-57.907.85
C-2145.2144.8
C-3117.5117.1
C-5125.8125.4

Note: This table is a hypothetical representation to illustrate the correlation between predicted and experimental data for this class of compounds.

UV-Vis Absorption and Fluorescence Emission Studies

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study the electronic transitions in molecules, providing insights into their UV-Vis absorption and fluorescence properties. For imidazo[1,2-a]pyridine derivatives, these studies can elucidate the nature of the electronic transitions (e.g., π→π* or n→π*) and how they are affected by substituents and the solvent environment.

A computational study on 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine-based dyes investigated their photophysical properties using TD-DFT. tandfonline.com The calculations revealed that the introduction of different substituents at various positions on the imidazo[1,2-a]pyridine ring system can significantly tune the absorption and emission wavelengths. tandfonline.com For instance, electron-donating groups tend to cause a red-shift (bathochromic shift) in the absorption and emission spectra, while electron-withdrawing groups can lead to a blue-shift (hypsochromic shift).

The study also highlighted the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) in certain derivatives, which leads to a large Stokes shift, a desirable property for applications such as fluorescent probes and laser dyes. tandfonline.com While this compound does not possess the specific structural features for ESIPT, its UV-Vis and fluorescence properties would be influenced by the electronic character of the iodomethyl group.

Table 2: Calculated Absorption and Emission Wavelengths for Substituted Imidazo[1,2-a]pyridine Derivatives in Tetrahydrofuran (THF)

Derivative (Substituent)Absorption Wavelength (nm)Emission Wavelength (nm)
H350450
OMe365480
NO₂340430

Data adapted from computational studies on related imidazo[1,2-a]pyridine derivatives to illustrate substituent effects.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies

While traditional methods for constructing the imidazo[1,2-a]pyridine (B132010) core are well-established, future research is pivoting towards more efficient, atom-economical, and environmentally benign synthetic strategies. nih.gov The development of novel methodologies for the synthesis of 2-(Iodomethyl)imidazo[1,2-a]pyridine is crucial for its accessibility and utility.

Table 1: Emerging Synthetic Methodologies for Imidazo[1,2-a]pyridine Derivatives

Methodology Description Potential Advantages
Multicomponent Reactions (MCRs) Reactions where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. nih.gov High atom economy, operational simplicity, reduced waste, rapid generation of molecular diversity. nih.gov
Visible Light Photoredox Catalysis Utilizes light energy to drive chemical reactions via single-electron transfer, enabling novel bond formations under mild conditions. nih.gov Environmentally friendly, high selectivity, access to unique reactive intermediates, suitable for C-H functionalization. mdpi.com
Direct C-H Functionalization The direct conversion of a carbon-hydrogen bond into a new carbon-X bond (e.g., C-I), bypassing traditional pre-functionalization steps. nih.govrsc.org Increased step and atom economy, reduced synthetic steps, access to late-stage functionalization. nih.gov

| Ultrasound-Assisted Synthesis | The use of ultrasonic waves to accelerate chemical reactions. | Shorter reaction times, improved yields, milder reaction conditions, and often metal-free. organic-chemistry.org |

Advanced Functionalization Strategies for Enhanced Chemical Utility

The iodomethyl group in this compound is an excellent leaving group, making it highly susceptible to nucleophilic substitution. While this is a cornerstone of its utility, future research will focus on expanding the toolkit of reactions at this position to create more complex and sterically hindered molecules.

Advanced strategies will increasingly employ transition-metal-catalyzed cross-coupling reactions. Techniques such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, traditionally used for aryl halides, could be adapted for the iodomethyl group to forge new carbon-carbon and carbon-heteroatom bonds. This would allow for the direct attachment of aryl, alkynyl, and diverse amino moieties. Furthermore, the development of radical-based functionalization methods offers a complementary approach to traditional ionic pathways, enabling the introduction of functional groups that are otherwise difficult to install. rsc.org A significant challenge and future goal will be the development of stereoselective functionalization methods to control the chirality of molecules synthesized from this intermediate, which is critical for producing specific biological effects.

Expansion of Applications in Chemical Biology Research

The imidazo[1,2-a]pyridine core is found in numerous compounds with a wide spectrum of biological activities, including antitubercular, anticancer, and antiviral properties. nih.govmdpi.comnih.gov This makes this compound an ideal starting point for creating sophisticated tools for chemical biology research.

Future applications will likely involve the design and synthesis of specialized molecular probes. By using the iodomethyl handle to attach reporter groups, researchers can develop:

Fluorescent Probes: Conjugating a fluorophore allows for the visualization of the compound's distribution within cells and tissues, helping to identify its subcellular localization and potential biological targets.

Photoaffinity Labels: Introduction of a photoreactive group can be used to covalently crosslink the molecule to its biological target upon photoirradiation, facilitating target identification and validation through subsequent proteomic analysis.

Biotinylated Probes: Attaching a biotin (B1667282) tag can be used for affinity-based purification of binding partners from complex biological lysates.

These chemical biology tools will be instrumental in elucidating the mechanism of action of imidazo[1,2-a]pyridine-based therapeutic agents and discovering new biological targets. nih.gov

Integration with Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. springernature.commednexus.org These computational tools can be leveraged to accelerate the design and optimization of novel derivatives of this compound.

Future research in this domain will focus on several key areas:

Predictive Modeling: ML algorithms can be trained on existing data to build quantitative structure-activity relationship (QSAR) models. jsr.org These models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

ADMET Prediction: AI models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds in silico. mednexus.orgnih.gov This early-stage screening helps to reduce the high attrition rates in drug development by flagging molecules with poor pharmacokinetic profiles. springernature.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. researchgate.net By defining specific activity and safety profiles, these models can propose novel imidazo[1,2-a]pyridine derivatives that have a higher probability of success, exploring chemical space beyond human intuition.

The integration of these computational approaches will create a more efficient, data-driven cycle of design, synthesis, and testing, significantly accelerating the journey from a starting intermediate to a potential drug candidate. nih.gov

Table 2: Mentioned Compound Names

Compound Name
This compound
Alpidem
Minodronic acid
Miroprofen
Necopidem
Olprinone
Saripidem
Soraprazan
Zolimidine

Q & A

Q. Table 1. Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A375 IC₅₀ (µM)
10b (Iodomethyl)151614
10i (Aminophenyl)171616

Q. Table 2. Synthetic Optimization for C-3 Acylation

ConditionYield (%)Purity (%)
AlCl₃ (10 mol%)8598
Catalyst-Free1070

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.